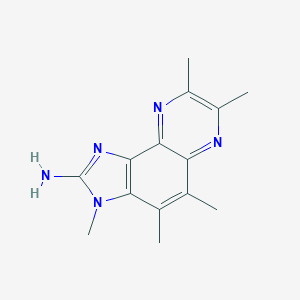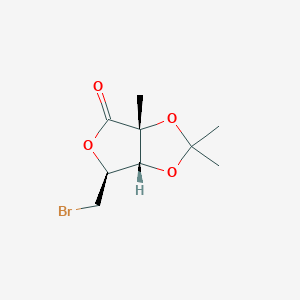
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone, abbreviated as 5-Bromo-MDR, is a synthetic compound with a wide range of applications in the scientific research field. It is a brominated form of the natural product, ribonic acid, and can be synthesized using a variety of methods. 5-Bromo-MDR has been found to exhibit unique biochemical and physiological effects, as well as providing a range of advantages and limitations for laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone' involves the conversion of D-ribose to 2,3-O-isopropylidene-D-ribose, followed by selective bromination at the C-5 position and subsequent deprotection to obtain the final product.
Starting Materials
D-ribose, Acetone, Hydrogen bromide, Methanol, Sodium hydroxide, Acetic acid
Reaction
1. Protection of D-ribose with acetone to form 2,3-O-isopropylidene-D-ribose, 2. Bromination of the protected ribose using hydrogen bromide to obtain 5-bromo-2,3-O-isopropylidene-D-ribose, 3. Deprotection of the brominated ribose using methanol and sodium hydroxide to yield 5-bromo-5-deoxy-2,3-O-isopropylidene-D-ribose, 4. Methanolysis of the protected ribose using acetic acid to obtain 5-bromo-5-deoxy-2-C-methyl-2,3-O-isopropylidene-D-ribose, 5. Deprotection of the methylated ribose using methanol and sodium hydroxide to obtain 5-bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone
科学的研究の応用
5-Bromo-MDR has a wide range of applications in the scientific research field. It has been used as a tool to investigate the mechanism of action of enzymes, as well as to study the structure and function of proteins. 5-Bromo-MDR has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 5-Bromo-MDR has been used to study the structure and function of carbohydrates, such as glycoproteins and glycans.
作用機序
The mechanism of action of 5-Bromo-MDR is not fully understood. However, it is thought to interact with proteins, nucleic acids, and carbohydrates through hydrogen bonding and electrostatic interactions. 5-Bromo-MDR is also thought to interact with enzymes, and may act as an inhibitor or activator of certain enzymes.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Bromo-MDR are not fully understood. However, it is thought to have a range of effects on proteins, nucleic acids, and carbohydrates. 5-Bromo-MDR has been found to interact with DNA and RNA in a manner that can lead to the formation of new structures, and may also affect the stability and function of proteins. In addition, 5-Bromo-MDR has been found to interact with carbohydrates in a manner that can lead to the formation of new structures, and may also affect the stability and function of glycans.
実験室実験の利点と制限
5-Bromo-MDR has a range of advantages and limitations for laboratory experiments. One of the major advantages of 5-Bromo-MDR is its stability, which allows it to be stored and used for long periods of time. In addition, 5-Bromo-MDR is relatively easy to synthesize, and can be synthesized using a variety of methods. However, 5-Bromo-MDR is not soluble in water, and must be dissolved in an organic solvent prior to use.
将来の方向性
There are a number of potential future directions for the use of 5-Bromo-MDR in scientific research. These include the use of 5-Bromo-MDR to study the structure and function of enzymes and proteins, as well as to study the structure and function of nucleic acids and carbohydrates. In addition, 5-Bromo-MDR may be used to develop novel drugs and therapeutic agents, as well as to study the mechanism of action of existing drugs and therapeutic agents. Furthermore, 5-Bromo-MDR may be used to develop new imaging agents and diagnostic tools, as well as to study the structure and function of cells and tissues. Finally, 5-Bromo-MDR may be used to study the structure and function of viruses and bacteria, as well as to study the mechanism of
特性
IUPAC Name |
(3aR,6S,6aR)-6-(bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO4/c1-8(2)13-6-5(4-10)12-7(11)9(6,3)14-8/h5-6H,4H2,1-3H3/t5-,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZNYHYUVVXMM-HCVRKRLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)CBr)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-5-deoxy-2-C-methyl-2,3-o-(1-methylethylidene)-D-ribonic-gamma-lactone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


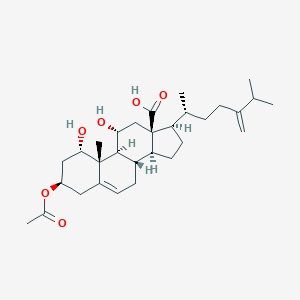
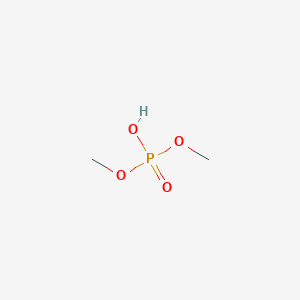


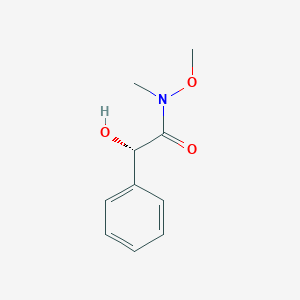
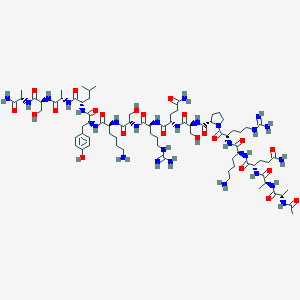

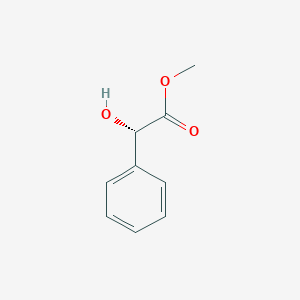
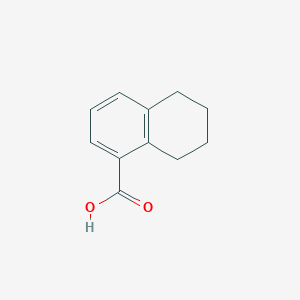

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
